REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([NH2:7])[CH:3]=1.[Cl:8][C:9]1[N:14]=[C:13](Cl)[C:12]([Cl:16])=[CH:11][N:10]=1.C([O-])([O-])=O.[Na+].[Na+]>CCO>[Cl:8][C:9]1[N:14]=[C:13]([NH:7][C:4]2[CH:3]=[C:2]([CH3:1])[NH:6][N:5]=2)[C:12]([Cl:16])=[CH:11][N:10]=1 |f:2.3.4|
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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CC1=CC(=NN1)N
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Name
|
|
Quantity
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5.67 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)Cl
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Name
|
|
Quantity
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3.6 g
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Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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The resulting residue was partitioned between EtOAc (350 mL) and water (100 mL)
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Type
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WASH
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Details
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The EtOAc layer was washed with water (3×), saturated aqueous NaCl (1×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
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The resulting EtOAc solution was concentrated in vacuo
|
Name
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|
Type
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product
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Smiles
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ClC1=NC=C(C(=N1)NC1=NNC(=C1)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |